molecular formula C8H12N2 B1591432 5-Isopropylpyridin-2-amine CAS No. 603310-75-4

5-Isopropylpyridin-2-amine

Cat. No. B1591432
CAS RN: 603310-75-4
M. Wt: 136.19 g/mol
InChI Key: GXSWKKZGLOYAPE-UHFFFAOYSA-N
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Description

5-Isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.2 . The compound appears as a pale-yellow to yellow-brown to brown or green solid or liquid .


Molecular Structure Analysis

The InChI code for 5-Isopropylpyridin-2-amine is 1S/C8H12N2/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10) . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

5-Isopropylpyridin-2-amine has a molecular weight of 136.2 . It appears as a pale-yellow to yellow-brown to brown or green solid or liquid .

Scientific Research Applications

Catalysis in Organic Synthesis

5-Isopropylpyridin-2-amine has been explored in the realm of organic synthesis, particularly in catalysis. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated its use in the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Similarly, Jingjun Yin et al. (2007) reported its utility in a general and efficient amination of pyridines and quinolines, which was achieved through a one-pot process with good functional group compatibility (Jingjun Yin et al., 2007).

Organocatalytic Applications

P. Melchiorre and K. A. Jørgensen (2003) explored the use of chiral amines, including derivatives of 5-Isopropylpyridin-2-amine, in the enantioselective Michael addition of aldehydes to vinyl ketones. This study highlighted the potential of these compounds in asymmetric synthesis, providing a pathway for the production of optically active substances (P. Melchiorre & K. A. Jørgensen, 2003).

Chemical Synthesis and Structure Analysis

Research by Allyn T. Londregan, S. Jennings, and Liuqing Wei (2010) on a facile amination procedure for the synthesis of 2-aminopyridines, including 5-Isopropylpyridin-2-amine, highlighted its significance in creating structurally diverse compounds. Their work presented a mild alternative to traditional chemistry methods (Allyn T. Londregan et al., 2010).

Anticancer Drug Synthesis

N. Y. Megally Abdo and M. Kamel (2015) conducted a study synthesizing various pyridine derivatives, including those related to 5-Isopropylpyridin-2-amine, for evaluating their anticancer properties. This research indicates the potential of such compounds in the development of new therapeutic agents (N. Y. Megally Abdo & M. Kamel, 2015).

Safety and Hazards

5-Isopropylpyridin-2-amine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSWKKZGLOYAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591959
Record name 5-(Propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603310-75-4
Record name 5-(Propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a Parr flask, a mixture of 1.1 g (8.2 mmol) of 5-(prop-1-en-2-yl)pyridin-2-amine in 40 mL of MeOH and 0.11 g of 10% Pd/C is hydrogenated at 7 bar for 24 hours. The reaction mixture is then filtered through Whatman GF/F paper and concentrated under reduced pressure. 1.07 g of 5-(propan-2-yl)pyridin-2-amine are thus obtained in the form of a yellow oil, which is used without further purification in the following step.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.11 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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